molecular formula C16H16O3 B6363621 (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1354941-26-6

(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No. B6363621
M. Wt: 256.30 g/mol
InChI Key: ZVXSNMVCDGCQTN-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 4-ethoxy-5-methyl-2-furylprop-2-en-1-one, is a naturally occurring compound found in many plants and fungi. It has been studied extensively for its potential medicinal properties and is used in many laboratory experiments. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves the condensation of 4-ethoxybenzaldehyde with 5-methylfurfural in the presence of a base to form the corresponding chalcone, which is then subjected to a Claisen-Schmidt condensation with ethyl acetoacetate to yield the final product.

Starting Materials
4-ethoxybenzaldehyde, 5-methylfurfural, base (e.g. NaOH), ethyl acetoacetate

Reaction
Step 1: Condensation of 4-ethoxybenzaldehyde with 5-methylfurfural in the presence of a base (e.g. NaOH) to form the corresponding chalcone., Step 2: Claisen-Schmidt condensation of the chalcone with ethyl acetoacetate in the presence of a base (e.g. NaOH) to yield the final product, (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one.

Mechanism Of Action

The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one is not yet fully understood. However, studies have shown that it has a number of different effects on the body. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. In addition, it has been found to inhibit the production of nitric oxide, which is involved in inflammation. It has also been found to inhibit the production of certain cytokines, which are involved in the immune response.

Biochemical And Physiological Effects

(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been found to have anti-cancer, anti-depression, anti-anxiety, and anti-neurological effects. It has also been found to have antioxidant and anti-apoptotic effects.

Advantages And Limitations For Lab Experiments

The use of (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use. It is not very soluble in water, and its solubility can vary depending on the pH of the solution. In addition, its effects on the body can be unpredictable, so it is important to use caution when using it in experiments.

Future Directions

There are a number of potential future directions for the use of (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one. One potential direction is to explore its potential as an anti-cancer agent. In addition, further research could be done to explore its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Further research could also be done to explore its potential use in the treatment of depression, anxiety, and other neurological disorders. Finally, further research could be done to explore its potential use in the treatment of other diseases.

Scientific Research Applications

(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one has been studied extensively for its potential medicinal properties. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer. Studies have also shown that it may be effective in the treatment of depression, anxiety, and other neurological disorders.

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-18-14-8-5-13(6-9-14)7-10-15(17)16-11-4-12(2)19-16/h4-11H,3H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXSNMVCDGCQTN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

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